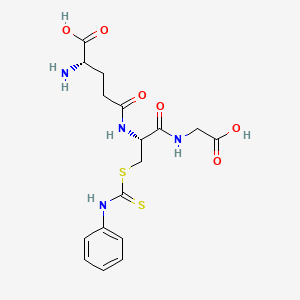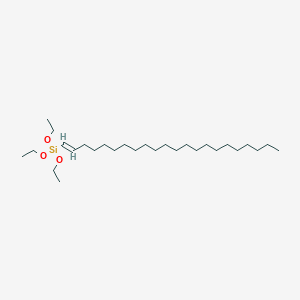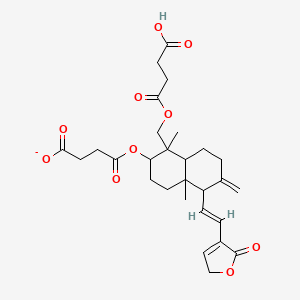
Holmium chloride (HoCl3), hexahydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
It has the chemical formula HoCl3·6H2O and a molecular weight of 379.38 g/mol . This compound is part of the rare earth elements and is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Holmium chloride hexahydrate can be synthesized through several methods:
- Holmium metal reacts with hydrochloric acid to form holmium chloride and hydrogen gas:
Reaction with Hydrochloric Acid: 2Ho+6HCl→2HoCl3+3H2
Holmium metal can also react directly with chlorine gas to form holmium chloride:Direct Reaction with Chlorine: 2Ho+3Cl2→2HoCl3
Holmium oxide reacts with ammonium chloride to form holmium chloride, ammonia, and water:Reaction with Ammonium Chloride: Ho2O3+6NH4Cl→2HoCl3+6NH3+2H2O
Properties
Molecular Formula |
Cl3H12HoO6 |
|---|---|
Molecular Weight |
379.38 g/mol |
IUPAC Name |
holmium(3+);trichloride;hexahydrate |
InChI |
InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI Key |
BUQFCXABQYNXLP-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)


![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)
![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)

aminehydrochloride](/img/structure/B12351121.png)






![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)
